

A Researcher's Guide to Fibronectin Antibody Selection for Western Blotting

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Compound of Interest

Compound Name: *Fibronectin*

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For researchers, scientists, and drug development professionals, the accurate detection of **fibronectin** via Western blotting is crucial for a myriad of studies, from cancer progression to wound healing. The selection of a highly specific and sensitive primary antibody is the cornerstone of a successful immunoblot. This guide provides a comparative overview of several widely-used **fibronectin** antibodies, supported by experimental data and detailed protocols to aid in your selection process.

Performance Comparison of Commercially Available Fibronectin Antibodies

The following tables summarize the key features and available validation data for prominent **fibronectin** antibodies from leading suppliers. This information has been compiled from manufacturer datasheets and user-provided feedback to offer an objective comparison.

Table 1: Key Characteristics of Selected **Fibronectin** Antibodies

Antibody (Supplier)	Catalog No.	Host Species	Clonality	Reactivity
Abcam	ab2413	Rabbit	Polyclonal	Human, Mouse
Proteintech	15613-1-AP	Rabbit	Polyclonal	Human, Mouse, Rat
Cell Signaling Technology	#26836	Rabbit	Monoclonal (E5H6X)	Human
Santa Cruz Biotechnology	sc-8422	Mouse	Monoclonal (EP5)	Human, Mouse, Rat, Porcine
R&D Systems	MAB19182	Mouse	Monoclonal (960642)	Human

Table 2: Western Blotting Validation Data and Recommended Dilutions

Antibody (Supplier)	Recommended Dilution (WB)	Positive Controls Noted	Key Validation Data/Notes
Abcam (ab2413)	1:1000	Fibroblast, Human Kidney Tissue	Highly cited (>970 publications). User review indicates clear bands when fibronectin is overexpressed. [1] [2]
Proteintech (15613-1-AP)	1:500 - 1:50000	A549 cells, Human Plasma, Fibroblast	Knockdown/Knockout validated. Manufacturer shows clean bands at ~220 kDa. [3]
Cell Signaling Technology (#26836)	1:1000	Various cell lines (e.g., HT-1080)	Specificity confirmed by lack of expression in PANC-1 cells. [4]
Santa Cruz Biotechnology (sc-8422)	1:1000	Not specified	Cited in numerous publications.
R&D Systems (MAB19182)	2 µg/mL	HepG2 human hepatocellular carcinoma cell line	Detects a specific band at approximately 300 kDa under reducing conditions. [5]

Experimental Protocols

Reproducibility in Western blotting is highly dependent on a consistent and well-defined protocol. Below are detailed methodologies for the detection of **fibronectin**.

General Western Blotting Protocol for Fibronectin

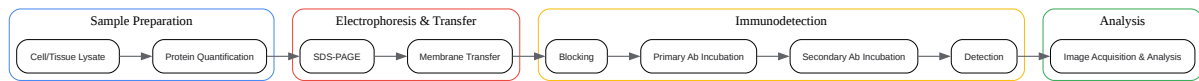
This protocol is a general guideline and may require optimization for specific experimental conditions.

- Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-40 µg of total protein per lane onto a 6-8% polyacrylamide gel. Due to **fibronectin**'s high molecular weight (~220-250 kDa per monomer), a lower percentage gel is recommended for better resolution.[\[6\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for large proteins like **fibronectin**.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[\[1\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary **fibronectin** antibody at the recommended dilution (see Table 2) in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as described above.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visualizing Experimental Workflows and Signaling Pathways

Western Blotting Experimental Workflow

The following diagram illustrates the key steps in a typical Western blotting experiment for **fibronectin** antibody validation.

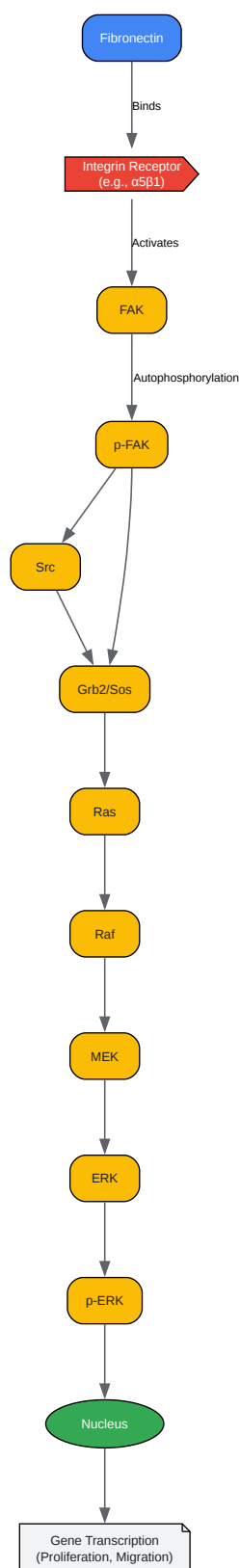


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Western Blotting Workflow for **Fibronectin** Detection.

Fibronectin Signaling Pathway

Fibronectin plays a critical role in cell adhesion, migration, and signaling. Upon binding to integrin receptors on the cell surface, it initiates a cascade of intracellular events. A simplified representation of this signaling pathway is shown below.



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Simplified **Fibronectin**-Integrin Signaling Pathway.

Disclaimer: This guide is intended to provide a comparative overview and should not replace the need for individual antibody validation within your specific experimental context. Lot-to-lot variability can occur, and it is crucial to validate each new antibody vial.

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